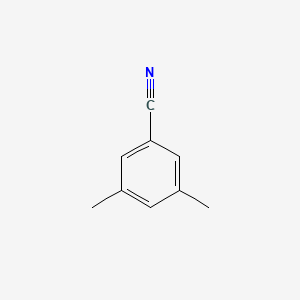
3,5-Dimethylbenzonitrile
货号 B1329614
Key on ui cas rn:
22445-42-7
分子量: 131.17 g/mol
InChI 键: YFKRLZLGVDDKAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06888032B2
Procedure details


An oven dried screw cap test tube was charged with NaCN (140 mg, 2.857 mmol) dried KI (79 mg, 0.476 mmol, 20 mol %) and CuI (45 mg, 0.236 mmol, 10 mol %), evacuated and backfilled with argon three times. Anhydrous toluene (1550 μl), N,N′-dimethylethylenediamine (255 μl, 2.395 mmol), 1-Bromo-3,5-dimethyl-benzene (255 μl, 1.877 mmol), and benzyl alcohol (155 μl, 1.498 mmol) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 12 h. The resulting yellow color suspension was cooled to room temperature, 2 mL of ethyl acetate, 250 μl of n-dodecane as internal standard, 1 mL of ammonium hydroxide 30% and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed a conversion of 91% with a yield of the title product, calculated vs internal standard, of 88%.





Name
CuI
Quantity
45 mg
Type
catalyst
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[C-]#N.[Na+].C[NH:5][CH2:6][CH2:7]NC.BrC1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[CH:12]=1.C(O)C1C=CC=CC=1.CCCCCCCCCCCC.[OH-].[NH4+]>[Cu]I.O.C(OCC)(=O)C.C1(C)C=CC=CC=1>[CH3:18][C:13]1[CH:12]=[C:7]([CH:16]=[C:15]([CH3:17])[CH:14]=1)[C:6]#[N:5] |f:0.1,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
140 mg
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
255 μL
|
|
Type
|
reactant
|
|
Smiles
|
CNCCNC
|
|
Name
|
|
|
Quantity
|
255 μL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC(=C1)C)C
|
|
Name
|
|
|
Quantity
|
155 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
1550 μL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
CuI
|
|
Quantity
|
45 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Four
|
Name
|
|
|
Quantity
|
250 μL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred magnetically at 110° C. for 12 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An oven dried screw
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cap test tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tube was sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting yellow color suspension was cooled to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 25° C. for 10 min
|
|
Duration
|
10 min
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with 1 mL of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

